![molecular formula C16H8Cl2F3N3O B13056513 (2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone CAS No. 4689-90-1](/img/structure/B13056513.png)
(2,4-dichlorophenyl){1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their stability and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole typically involves the following steps:
Formation of 2,4-dichlorobenzoyl chloride: This is achieved by reacting 2,4-dichlorobenzoic acid with thionyl chloride.
Preparation of 2-(trifluoromethyl)phenyl azide: This involves the reaction of 2-(trifluoromethyl)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The final step involves a [3+2] cycloaddition reaction between 2,4-dichlorobenzoyl chloride and 2-(trifluoromethyl)phenyl azide under appropriate conditions to form the triazole ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing groups like dichlorobenzoyl and trifluoromethyl.
Oxidation and Reduction: The triazole ring can be subjected to oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can be used in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the triazole ring.
科学研究应用
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity, including antifungal, antibacterial, and anticancer properties.
Agriculture: The compound can be used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.
Material Science: It is used in the synthesis of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
作用机制
The mechanism of action of 4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or metabolic pathways, leading to its observed biological activity.
相似化合物的比较
Similar Compounds
1,2,3-Triazole: A basic triazole structure without substituents.
4-(2,4-dichlorobenzoyl)-1H-1,2,3-triazole: Similar structure but lacks the trifluoromethyl group.
1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole: Similar structure but lacks the dichlorobenzoyl group.
Uniqueness
4-(2,4-dichlorobenzoyl)-1-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole is unique due to the presence of both dichlorobenzoyl and trifluoromethyl groups, which enhance its stability, reactivity, and biological activity compared to other triazoles.
属性
CAS 编号 |
4689-90-1 |
|---|---|
分子式 |
C16H8Cl2F3N3O |
分子量 |
386.2 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl)-[1-[2-(trifluoromethyl)phenyl]triazol-4-yl]methanone |
InChI |
InChI=1S/C16H8Cl2F3N3O/c17-9-5-6-10(12(18)7-9)15(25)13-8-24(23-22-13)14-4-2-1-3-11(14)16(19,20)21/h1-8H |
InChI 键 |
VLFFJWMWVKQROL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


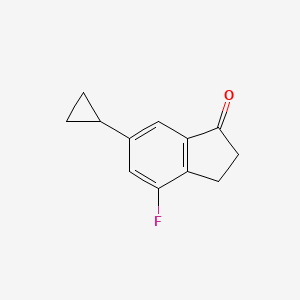
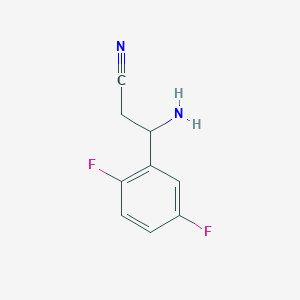
![4-(Bromomethyl)benzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13056446.png)

![Methyl 1-aminospiro[2.3]hexane-5-carboxylate](/img/structure/B13056456.png)

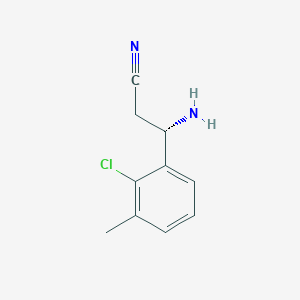
![(7Z)-5-benzyl-7-benzylidene-2-methyl-3-phenyl-3,3a,4,6-tetrahydropyrazolo[4,3-c]pyridine](/img/structure/B13056468.png)
![Ethyl 3-isopropylimidazo[1,5-A]pyridine-1-carboxylate](/img/structure/B13056476.png)
![1-Amino-1-[2-chloro-5-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13056481.png)
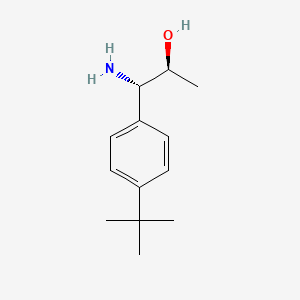
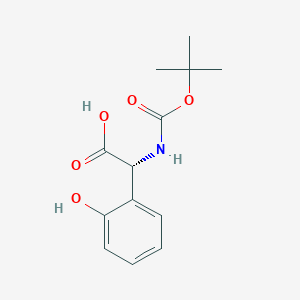

![(5E)-5-[(E)-3-(4-methoxyphenyl)prop-2-enylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056512.png)
